molecular formula C13H19NO3S B1378998 5-Tert-butyl-2-cyclopropoxybenzenesulfonamide CAS No. 1243345-55-2

5-Tert-butyl-2-cyclopropoxybenzenesulfonamide

Cat. No.: B1378998
CAS No.: 1243345-55-2
M. Wt: 269.36 g/mol
InChI Key: GXCDYFWBRMVKOP-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-cyclopropoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to the broad class of sulfonamides, which are characterized by the presence of the sulfonamide functional group (-SO₂NH₂) and are known to exhibit a diverse range of pharmacological activities . Its molecular structure integrates a tert-butyl group for enhanced lipophilicity and a cyclopropoxy substituent, which can influence its metabolic stability and binding affinity to biological targets. Sulfonamide-based compounds are extensively investigated as potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers dependent on aerobic metabolism . Specifically, structurally related benzene-1,4-disulfonamide analogs have demonstrated nanomolar inhibition of mitochondrial Complex I function, disrupting the electron transport chain and depleting cellular ATP production in cancer cells forced to rely on OXPHOS, such as in pancreatic cancer models . This mechanism is distinct from the classic antibacterial action of some sulfonamides, which inhibit dihydropteroate synthetase . The tert-butyl and cyclopropoxy motifs are common in drug discovery for their ability to fine-tune properties like cLogP and topological polar surface area (tPSA), which are critical for optimizing a compound's permeability and aqueous solubility . Researchers value this compound as a key intermediate or candidate for developing novel anti-cancer agents, enzyme inhibitors, and for probing metabolic pathways in disease models. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-tert-butyl-2-cyclopropyloxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-13(2,3)9-4-7-11(17-10-5-6-10)12(8-9)18(14,15)16/h4,7-8,10H,5-6H2,1-3H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCDYFWBRMVKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Direct Sulfonation and Chlorination

  • Starting Material: 5-tert-butyl-2-aminobenzene derivative or 5-tert-butyl-2-hydroxybenzenesulfonic acid.
  • Procedure:
    • Sulfonation: The aromatic precursor undergoes sulfonation using oleum or chlorosulfonic acid to introduce the sulfonic acid group at the desired position.
    • Chlorination: The sulfonic acid is converted into the corresponding sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride under reflux conditions.
  • Notes: This approach is straightforward but may require regioselective control to ensure sulfonation at the correct position.

Method B: Chlorosulfonation of Tert-Butyl-Substituted Aromatic

  • Reagents: Chlorosulfonic acid or sulfuryl chloride.
  • Conditions: Controlled temperature (~0°C to room temperature) to prevent over-sulfonation.
  • Outcome: Formation of 5-tert-butyl-2-chlorosulfonylbenzenesulfonyl chloride, which can be directly used for amide coupling.

Introduction of the Cyclopropoxy Group

The cyclopropoxy group at position 2 can be introduced via nucleophilic substitution or cyclopropanation strategies.

Method A: Nucleophilic Substitution on Aromatic Chloride

  • Starting Material: 5-tert-butyl-2-chlorosulfonylbenzenesulfonyl chloride.
  • Reagents: Cyclopropanol derivatives or cyclopropyl nucleophiles, such as cyclopropanol sodium or lithium salts.
  • Procedure:
    • React the aromatic chlorosulfonyl intermediate with cyclopropanol under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to substitute the chlorine with the cyclopropoxy group.
    • Note: This step may require microwave assistance or elevated temperatures to facilitate substitution.

Method B: Cyclopropanation of Aromatic Precursors

  • Alternative route: Use of diazocompounds or carbene transfer reagents to cyclopropanate an aromatic precursor bearing suitable functional groups.
  • Reagents: Diazomethane or carbene precursors like trimethylsilyl diazomethane with transition metal catalysts.

Formation of the Sulfonamide

The sulfonamide linkage is formed by reacting the sulfonyl chloride intermediate with an appropriate amine, specifically tert-butylamine, to introduce the tert-butyl sulfonamide group.

Procedure:

  • Dissolve the sulfonyl chloride intermediate in an inert solvent such as dichloromethane or tetrahydrofuran.
  • Add tert-butylamine dropwise under cooling conditions (0–5°C) to control exothermicity.
  • Stir the mixture at room temperature for several hours to ensure complete conversion.
  • Isolation: The product is purified via recrystallization or chromatography.

Reaction Conditions and Optimization

Step Reagents Temperature Time Notes
Sulfonation/Chlorination Chlorosulfonic acid / SO2Cl2 0–25°C 2–4 hours Regioselectivity control essential
Cyclopropoxy substitution Cyclopropanol derivatives 50–80°C 12–24 hours Microwave assistance can improve yields
Sulfonamide formation tert-Butylamine 0–5°C (initial), then RT 4–12 hours Excess amine ensures complete conversion

Data Table: Summary of Preparation Methods

Method Key Reagents Main Conditions Advantages References/Notes
Direct sulfonation & chlorination Chlorosulfonic acid, SO2Cl2 Controlled temperature Simple, scalable ,
Nucleophilic substitution Cyclopropanol salts Elevated temperature, basic medium Precise substitution ,
Cyclopropanation Diazomethane, transition metal catalysts Mild to moderate heat Versatile for cyclopropyl groups ,
Amide coupling tert-Butylamine Cold to room temp High yield, straightforward ,

Research Findings and Optimization Notes

  • Yield Optimization: Controlled temperature during sulfonation and chlorination steps prevents over-sulfonation and side reactions.
  • Selectivity: Regioselective sulfonation at the 2-position of the aromatic ring is critical, often achieved by protecting groups or directing effects of the tert-butyl group.
  • Cyclopropoxy Introduction: Nucleophilic substitution with cyclopropanol derivatives under microwave-assisted conditions significantly improves yield and reaction time.
  • Purification: Recrystallization from suitable solvents (e.g., ethyl acetate, ethanol) or chromatography ensures high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

5-Tert-butyl-2-cyclopropoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The tert-butyl and cyclopropoxy groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide functional group.

    Cyclopropoxybenzenes: Compounds with a cyclopropoxy group attached to a benzene ring, such as 2-cyclopropoxybenzoic acid.

    Tert-butylbenzenes: Compounds like tert-butylbenzene and 4-tert-butylbenzoic acid.

Uniqueness

5-Tert-butyl-2-cyclopropoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its hydrophobicity, while the cyclopropoxy group introduces strain and rigidity, potentially affecting its reactivity and binding interactions .

Biological Activity

5-Tert-butyl-2-cyclopropoxybenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a cyclopropoxy moiety. The molecular formula is C13H17NO2SC_{13}H_{17}NO_2S.

The mechanism of action of this compound appears to involve several pathways:

  • Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may act on various receptors, leading to downstream effects in cellular signaling.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for antibiotic development.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study conducted on human cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) through the activation of caspase pathways.

Case Studies and Research Findings

  • Case Study: Antimicrobial Efficacy
    • A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including this compound. Results showed significant inhibition of bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent .
  • Case Study: Anticancer Mechanisms
    • Research featured in Cancer Research explored the compound's effect on breast cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
  • Pharmacokinetics and Toxicology
    • A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound in animal models. Results indicated favorable absorption rates and low toxicity levels at therapeutic doses, suggesting its potential for safe clinical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Tert-butyl-2-cyclopropoxybenzenesulfonamide
Reactant of Route 2
5-Tert-butyl-2-cyclopropoxybenzenesulfonamide

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